2-Chloro-1-(1H-indol-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(1H-indol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDXWRZJHBIEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743407 | |
| Record name | 2-Chloro-1-(1H-indol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-56-4 | |
| Record name | 2-Chloro-1-(1H-indol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(1H-indol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-(1H-indol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-1-(1H-indol-5-yl)ethanone, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and its pivotal role in the creation of novel therapeutic agents.
Core Compound Profile
This compound is a heterocyclic compound featuring an indole scaffold, a privileged structure in numerous biologically active molecules. Its utility as a synthetic intermediate stems from the reactive α-chloroketone moiety, which allows for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 103028-56-4 | [1] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Melting Point | 139 °C | [1] |
| SMILES | C1=CC2=C(C=CN2)C=C1C(=O)CCl | [1] |
Strategic Synthesis: The Friedel-Crafts Acylation Approach
The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2]
The choice of a Lewis acid catalyst is critical for the success of this reaction. While various Lewis acids can be employed, zirconyl chloride (ZrCl₄) has been shown to be particularly effective for the acylation of indoles.[3] This is because ZrCl₄ minimizes common side reactions that arise from the high nucleophilicity of the indole ring, leading to a more regioselective and chemoselective acylation at the C5 position.[3]
The underlying principle of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl chloride in the presence of a Lewis acid. This acylium ion is then attacked by the electron-rich indole ring. The indole nucleus can be acylated at various positions, but with appropriate control of reaction conditions and the choice of catalyst, acylation at the C5 position can be favored.
Caption: Generalized workflow for the Friedel-Crafts acylation of indole.
Step-by-Step Synthesis Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Indole and a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add the Lewis acid catalyst (e.g., ZrCl₄) portion-wise while stirring.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methylene protons adjacent to the carbonyl and chlorine. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine, and the carbons of the indole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (193.63 g/mol ).[1] |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-Cl stretch. |
| Melting Point | A sharp melting point around 139 °C, indicative of high purity.[1] |
Significance in Drug Discovery and Development
The indole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[4] this compound serves as a versatile intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications. The α-chloroketone functionality is a key reactive handle that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets for castration-resistant prostate cancer.[5] The ability to readily modify the core structure of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[7]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its α-chloroketone group make it an ideal starting material for the development of novel indole-based compounds with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling is essential for its effective utilization in research and drug development.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chauhan, D., & Chimni, S. S. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(10), 4043–4049. [Link]
-
Wang, S., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 236-253. [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Derivatives: A Review of the Last Decade in Medicinal Chemistry. Current Medicinal Chemistry, 12(8), 887-937.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
"2-Chloro-1-(1H-indol-5-yl)ethanone" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-1-(1H-indol-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the expected spectral data for the synthetic intermediate this compound (CAS No. 103028-56-4). As a key building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document outlines the theoretical underpinnings and practical methodologies for characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data based on established principles and analogous compounds, this guide serves as a robust reference for researchers and quality control professionals.
Molecular Structure and Spectroscopic Rationale
This compound possesses a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol [1]. Its structure comprises a bicyclic indole ring system substituted at the C5 position with a chloroacetyl group.
The key structural features for spectroscopic analysis are:
-
Indole Ring: An aromatic system with distinct protons and carbons, including a secondary amine (N-H) group.
-
Aromatic Protons: Protons on the benzene and pyrrole moieties of the indole ring, each with a unique electronic environment.
-
Carbonyl Group (C=O): An electron-withdrawing ketone group that significantly influences adjacent atoms.
-
α-Chloro Methylene Group (-CH₂Cl): A methylene group adjacent to both the carbonyl and a chlorine atom, resulting in a characteristic downfield chemical shift in NMR.
These features will give rise to a unique fingerprint in NMR, IR, and MS spectra, allowing for its unequivocal identification.
Caption: Molecular structure with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will prevent the exchange of the N-H proton, allowing for its observation in the spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H1) | ~11.5 | broad singlet | - | 1H |
| C4-H | ~8.2 | doublet | J ≈ 1.5 | 1H |
| C6-H | ~7.8 | doublet of doublets | J ≈ 8.5, 1.5 | 1H |
| C7-H | ~7.5 | doublet | J ≈ 8.5 | 1H |
| C2-H | ~7.4 | triplet or dd | J ≈ 3.0, 2.0 | 1H |
| C3-H | ~6.5 | doublet of doublets | J ≈ 3.0, 1.0 | 1H |
| -CH₂ Cl | ~4.9 | singlet | - | 2H |
Rationale for Predictions:
-
N-H Proton: The indole N-H proton is acidic and deshielded, appearing at a very low field, typically >10 ppm.
-
Aromatic Protons: Protons on the benzene ring (C4, C6, C7) are deshielded due to the aromatic ring current and the electron-withdrawing effect of the carbonyl group. C4-H is expected to be the most deshielded due to its peri-position relative to the acetyl group.
-
Pyrrole Protons: C2-H and C3-H of the indole ring appear in the typical range for this system.
-
-CH₂Cl Protons: The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and chlorine), leading to a significant downfield shift to ~4.9 ppm[2]. The absence of adjacent protons results in a singlet.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~192 |
| C 5 | ~138 |
| C 7a | ~136 |
| C 3a | ~128 |
| C 2 | ~126 |
| C 4 | ~122 |
| C 6 | ~121 |
| C 7 | ~112 |
| C 3 | ~103 |
| -C H₂Cl | ~46 |
Rationale for Predictions:
-
Carbonyl Carbon: Ketone carbonyl carbons are highly deshielded and typically appear around 190-200 ppm.
-
Aromatic Carbons: The chemical shifts are predicted based on the substitution pattern of the indole ring. The quaternary carbons (C5, C7a, C3a) are identified by their characteristic shifts and lack of signal in a DEPT-135 experiment.
-
-CH₂Cl Carbon: The direct attachment to the electronegative chlorine atom shifts this carbon downfield to the ~46 ppm region.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO (¹H: 2.50 ppm; ¹³C: 39.52 ppm).
Workflow for NMR Data Interpretation
Caption: A systematic workflow for confirming molecular structure using NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3300 | N-H stretch (indole) | Medium, broad |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch (-CH₂) | Weak |
| ~1670 | C=O stretch (ketone) | Strong |
| ~1600, ~1470 | Aromatic C=C stretch | Medium-Strong |
| ~750-650 | C-Cl stretch | Strong |
Rationale for Predictions:
-
N-H Stretch: The N-H bond in the indole ring will produce a characteristic absorption band in the 3300 cm⁻¹ region.
-
C=O Stretch: The carbonyl group, being conjugated with the aromatic ring, is expected to have a strong absorption band around 1670 cm⁻¹. This is slightly lower than a typical aliphatic ketone due to resonance.
-
C-Cl Stretch: The carbon-chlorine bond vibration gives a strong signal in the fingerprint region, typically between 750 and 650 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): An observable molecular ion peak is expected. A key feature will be the isotopic pattern for chlorine:
-
[M]⁺ peak at m/z = 193 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺ peak at m/z = 195 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.
-
-
Key Fragments:
-
m/z = 144: Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion, forming the stable indol-5-yl-carbonyl cation. This is expected to be a very prominent peak.
-
m/z = 116: Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment.
-
Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) approach with Electron Ionization (EI) is a standard method for analyzing compounds of this nature[3].
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum for the molecular ion and key fragments.
Proposed Fragmentation Pathway
Caption: The primary fragmentation route for this compound under EI conditions.
Integrated Spectroscopic Analysis
While each spectroscopic technique provides valuable data, their combined power offers irrefutable proof of structure. The integrated analysis workflow ensures that all data points are consistent with the proposed structure of this compound.
Caption: Workflow demonstrating how MS, IR, and NMR data are integrated for final structural confirmation.
This integrated approach provides a self-validating system. The molecular weight from MS must match the structure analyzed by NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This comprehensive cross-validation is the cornerstone of modern chemical analysis.
References
- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- BenchChem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide.
- Biosynth. (n.d.). This compound.
- ChemConnections. (n.d.). 13C NMR Spectroscopy.
- Gowda, B. K. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1137.
- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR].
Sources
An In-depth Technical Guide to the Solubility of 2-Chloro-1-(1H-indol-5-yl)ethanone in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various synthetic applications.
Introduction: Understanding the Molecule
This compound is a heterocyclic ketone featuring an indole scaffold, a common motif in biologically active compounds.[1] The molecule's structure, comprising a bicyclic aromatic indole ring system and a reactive chloroacetyl group, dictates its physicochemical properties and, consequently, its solubility in organic solvents.[1] The indole ring itself is largely non-polar, while the ketone and chloro functionalities introduce polarity and the potential for specific solute-solvent interactions. A thorough understanding of these structural elements is critical for predicting and experimentally determining the compound's solubility.
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, the solubility of this compound will be a balance between the non-polar character of the indole ring and the polar contributions of the chloroacetyl moiety.
Physicochemical Properties and Their Influence on Solubility
Several key physicochemical parameters govern the solubility of this compound:
-
Polarity: The presence of the electronegative chlorine and oxygen atoms in the chloroacetyl group creates a dipole moment, rendering this part of the molecule polar. The indole ring, while containing a nitrogen atom, is a large, predominantly non-polar aromatic system. The overall polarity of the molecule is a composite of these features.
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit enhanced solubility for this compound.
-
Molecular Size and Shape: Larger molecules generally require more energy to be solvated, which can lead to lower solubility. The planar nature of the indole ring may facilitate packing in a crystal lattice, requiring a suitable solvent to overcome these intermolecular forces.[4]
The interplay of these factors determines the solubility profile of the compound across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities.
Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Non-Polar Solvents | ||
| Hexane | Low | The significant polarity of the chloroacetyl group will likely limit solubility in highly non-polar aliphatic hydrocarbons. |
| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the indole ring through π-stacking, potentially leading to moderate solubility. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | High | The polarity of DCM is well-suited to solvate both the polar and non-polar regions of the molecule. |
| Ethyl Acetate | High | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor, and its moderate polarity makes it a good solvent for a wide range of organic compounds.[5] |
| Acetone | High | The polar carbonyl group of acetone can effectively solvate the chloroacetyl moiety.[5] |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively dissolve the compound.[5] |
| Tetrahydrofuran (THF) | High | The ether oxygen in THF can act as a hydrogen bond acceptor, and its polarity is suitable for dissolving many organic solids. |
| Dimethylformamide (DMF) | Very High | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.[5] |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is another highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic compounds.[5] |
| Polar Protic Solvents | ||
| Methanol | Moderate to High | The hydroxyl group of methanol can engage in hydrogen bonding with the solute, and its polarity is sufficient to dissolve the compound.[5] |
| Ethanol | Moderate to High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating solubility.[5] |
| Isopropanol | Moderate | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for this compound.[5] |
| Water | Very Low | The large, non-polar indole ring will significantly limit solubility in water, despite the presence of polar functional groups.[6] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: A stepwise workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The exact amount should be more than what is expected to dissolve.
-
Add a precise volume of the selected solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Prepare appropriate dilutions of the filtered saturated solution to fall within the linear range of the calibration curve.
-
Inject the diluted samples and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted samples.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Experimental Results
Several factors can affect the accuracy of solubility measurements:[7][8]
-
Temperature: Solubility is often temperature-dependent.[7][9] It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.
-
Purity of the Compound and Solvent: Impurities can alter the solubility of the compound. Always use high-purity materials.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of solubility.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous media were to be used, the pH would significantly impact the solubility of a compound with acidic or basic functionalities.[10]
Troubleshooting Common Issues
-
Inconsistent Results: This may be due to temperature fluctuations, incomplete equilibration, or errors in sample preparation. Ensure all experimental parameters are tightly controlled.
-
Low Recovery: The compound may be adsorbing to the filter membrane. Select a filter material that is compatible with the solvent and has low binding affinity for the compound.
-
Non-linear Calibration Curve: This could indicate detector saturation. Dilute the standard solutions and samples to lower concentrations.
Conclusion
While specific solubility data for this compound is not widely published, a strong understanding of its chemical structure allows for reasoned predictions of its solubility in a range of organic solvents. The compound is expected to be highly soluble in polar aprotic solvents such as DMF, DMSO, and DCM, and moderately to highly soluble in polar protic solvents like methanol and ethanol. Its solubility is predicted to be low in non-polar solvents like hexane. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and self-validating method for determining the solubility of this important synthetic intermediate.
References
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethanediol. Retrieved from [Link]
-
NIH. (2022, October 20). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]
-
ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-chloro-2-oxo-1H-indol-3-ylidene)acetic acid. Retrieved from [Link]
Sources
- 1. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Strategic Utility of 2-Chloro-1-(1H-indol-5-yl)ethanone: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a "privileged structure," a recurring motif in a vast array of biologically active compounds and natural products.[1] Its unique electronic properties and conformational flexibility allow it to interact with a multitude of biological targets. However, the true potential of this scaffold is unlocked through precise functionalization. This guide focuses on 2-Chloro-1-(1H-indol-5-yl)ethanone (CAS No: 103028-56-4), a key intermediate that masterfully combines the indole core with a highly versatile α-chloro ketone moiety.
This molecule is more than a simple intermediate; it is a strategic linchpin for introducing complexity and diversity into molecular design. The α-chloro ketone serves as a potent electrophilic handle, primed for a variety of nucleophilic substitution reactions, while the indole ring offers multiple sites for further modification. This dual reactivity makes it an invaluable tool for researchers aiming to construct novel pharmaceutical agents, from enzyme inhibitors to receptor modulators. This document provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights into its strategic deployment in complex synthetic campaigns.
| Compound Identifier | Data |
| IUPAC Name | This compound |
| CAS Number | 103028-56-4 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Structure |
Part 1: Synthesis of the Core Building Block
The construction of this compound is most commonly achieved via the Friedel-Crafts acylation of indole. This classic electrophilic aromatic substitution, however, presents a significant regioselectivity challenge. The C3 position of the indole nucleus is the most nucleophilic and therefore the site of kinetically favored acylation.[2] Achieving substitution at the C5 position requires carefully controlled conditions to favor the thermodynamically more stable, albeit less reactive, position.
The choice of Lewis acid and solvent system is paramount in directing the acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are often necessary to activate the chloroacetyl chloride acylating agent sufficiently.[3] The reaction is typically performed in a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or nitromethane to avoid unwanted side reactions and to facilitate the formation of the electrophilic acylium ion complex.[3]
Synthetic Workflow: Friedel-Crafts Acylation for C5 Selectivity
Caption: Workflow for the C5-selective Friedel-Crafts acylation of indole.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts principles for indole acylation.[3]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).
-
Solvent Addition: Add anhydrous nitromethane under a nitrogen stream. Cool the resulting suspension to 0°C using an ice-water bath.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5°C. The formation of the acylium ion complex is a highly exothermic step requiring careful control.
-
Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous nitromethane and add it dropwise to the reaction mixture over 30 minutes. The choice to add the indole to the pre-formed complex, rather than the other way around, helps to minimize polymerization and side reactions by keeping the concentration of free indole low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates any basic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Part 2: Key Transformations and Synthetic Utility
The synthetic power of this compound stems from its α-chloro ketone functionality. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of diverse chemical functionalities, making it a cornerstone for library synthesis and lead optimization campaigns.
Nucleophilic Substitution: The Gateway to Molecular Diversity
The most fundamental and widely used transformation is the Sₙ2 reaction at the α-carbon. This reaction is typically high-yielding and can be performed under mild conditions.
Caption: General scheme for nucleophilic substitution reactions.
| Nucleophile Class | Example | Resulting Moiety | Significance in Medicinal Chemistry |
| Amines | R-NH₂ | α-Amino ketone | Precursor to aminothiazoles, benzodiazepines, and other N-heterocycles. |
| Thiols | R-SH | α-Thio ketone | Core of various enzyme inhibitors and antifungal agents. |
| Alcohols/Phenols | R-OH | α-Hydroxy/Aryloxy ketone | Found in various natural products and cardiovascular drugs. |
| Thiourea | H₂NCSNH₂ | 2-Aminothiazole | A common pharmacophore with diverse biological activities. |
| Azide Ion | NaN₃ | α-Azido ketone | Versatile intermediate for synthesizing α-amino ketones or triazoles. |
Part 3: Application in the Synthesis of Bioactive Scaffolds
While this specific building block may not be a direct precursor to a currently marketed drug, its utility is demonstrated by its ability to efficiently construct complex heterocyclic systems that are hallmarks of bioactive molecules. A prime example is its use in the Hantzsch thiazole synthesis.
Application Workflow: Synthesis of an Indole-Thiazole Scaffold
The reaction of an α-haloketone with a thioamide or thiourea is a classic, robust method for constructing a thiazole ring. This scaffold is present in a wide range of pharmaceuticals, including antimicrobial and anti-inflammatory agents.
Caption: Hantzsch synthesis of an indole-thiazole scaffold.
Experimental Protocol: Synthesis of 2-Amino-4-(1H-indol-5-yl)thiazole
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add thiourea (1.1 equivalents) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-chloro ketone.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. The reaction proceeds via initial Sₙ2 attack of the sulfur on the electrophilic carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Monitoring: Follow the disappearance of the starting material using TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often a hydrochloride salt, may precipitate. If not, concentrate the solvent under reduced pressure.
-
Work-up: Neutralize the residue with a mild base such as aqueous sodium bicarbonate solution. This will deprotonate the aminothiazole and any salt byproducts, facilitating extraction.
-
Purification: Extract the product into ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2-Amino-4-(1H-indol-5-yl)thiazole, a scaffold ready for further diversification (e.g., acylation or alkylation of the 2-amino group).
Conclusion
This compound is a strategically vital building block for any research program focused on indole-based therapeutics. Its synthesis, while requiring careful control of regioselectivity, is achievable through established Friedel-Crafts chemistry. Its true value lies in the subsequent transformations it enables. The α-chloro ketone handle provides a reliable and versatile entry point for introducing a vast range of chemical functionalities through simple nucleophilic substitution. As demonstrated with the Hantzsch thiazole synthesis, it serves as an excellent precursor for constructing more complex, medicinally relevant heterocyclic systems. For drug development professionals, mastering the use of this intermediate opens a direct and efficient pathway to novel, diverse, and patentable chemical matter centered on the privileged indole core.
References
-
Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024). Journal of Young Pharmacists. Available from: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Available from: [Link]
-
Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (n.d.). ResearchGate. Available from: [Link]
-
Shner, V. F., Sladkova, T. N., Turchin, K. F., & Suvorov, N. N. (1989). ChemInform Abstract: Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. ChemInform, 20(41). Available from: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (n.d.). PMC - NIH. Available from: [Link]
- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.
-
Investigation of the Reaction of 2‐Chloro‐5‐methylbenzoquinone with β‐Aminocrotonic Acid Ester Derivatives. (1990). ChemInform. Available from: [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry. Available from: [Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. (2021). PubMed. Available from: [Link]
-
Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (2010). ResearchGate. Available from: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC - NIH. Available from: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
An In-Depth Technical Guide to 2-Chloro-1-(1H-indol-5-yl)ethanone Analogs in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs. When coupled with a reactive α-haloketone moiety, as seen in the 2-Chloro-1-(1H-indol-5-yl)ethanone scaffold, it creates a powerful platform for developing targeted covalent inhibitors and other highly potent therapeutic agents. This guide provides a comprehensive technical overview of this chemical class, detailing synthetic strategies, exploring key biological targets and mechanisms of action, elucidating structure-activity relationships, and providing field-proven experimental protocols for their evaluation. Designed for researchers and drug development professionals, this document synthesizes core chemical principles with practical, application-focused insights to accelerate the discovery of novel therapeutics.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in medicinal chemistry.[1][2] Its remarkable prevalence in biologically active molecules stems from its unique physicochemical properties. The indole nucleus can participate in hydrogen bonding (as a donor via the N-H group), pi-stacking, hydrophobic, and van der Waals interactions. This versatility allows indole-containing molecules to bind to a wide array of biological targets with high affinity.[1]
Many indole derivatives are known to mimic the structure of peptides and bind to various enzymes, providing significant opportunities for the development of novel drugs with distinct mechanisms of action.[1] From naturally occurring alkaloids like vincristine, a potent anti-cancer agent that inhibits tubulin polymerization[3], to synthetic kinase inhibitors, the indole scaffold is a recurring theme in successful therapeutics.[4][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][6]
The α-Chloroketone Moiety: A Precisely Reactive Warhead
The defining feature of the this compound core is the α-chloroketone group. This functional group is a potent electrophile, making it an ideal "warhead" for forming a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of a target protein.
The rationale behind employing a covalent mechanism is compelling. Covalent inhibitors can achieve:
-
Increased Potency and Duration of Action: By forming a stable, irreversible bond, the inhibitor effectively and permanently neutralizes the target protein, leading to a prolonged pharmacological effect that is not solely dependent on the drug's circulating concentration.
-
High Target Specificity: While the warhead is reactive, its potency is dramatically enhanced when the scaffold positions it precisely within the target's binding pocket. This requirement for high-affinity initial binding (a non-covalent interaction) before the covalent reaction occurs ensures specificity and minimizes off-target reactions.
-
Overcoming Drug Resistance: In some cases, covalent inhibition can overcome resistance mechanisms, such as those involving mutations that decrease the binding affinity of non-covalent drugs.
The reactivity of the α-chloroketone must be carefully tuned. It needs to be reactive enough to engage the target but not so reactive that it indiscriminately alkylates other biological molecules, which would lead to toxicity. This balance is a key consideration in the design and optimization of analogs.
Synthetic Strategies for Analog Development
The generation of a diverse library of analogs is fundamental to exploring the structure-activity relationship (SAR). The synthesis of the core this compound scaffold and its derivatives typically proceeds via a Friedel-Crafts acylation reaction.
A common and direct method involves the reaction of a substituted indole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The regioselectivity of this acylation can be influenced by the substitution pattern on the indole ring and the reaction conditions.
Caption: General workflow for Friedel-Crafts acylation.
Protocol 1: General Synthesis of a this compound Analog
-
Expert Insight: The choice of an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is critical to prevent side reactions. The reaction must be conducted under anhydrous conditions, as Lewis acids like AlCl₃ react violently with water. The temperature is initially kept low (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion.
Materials:
-
Substituted 1H-indole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Setup: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension. Stir for 15 minutes.
-
Indole Addition: Add the substituted indole (1.0 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl. This step hydrolyzes the aluminum complexes and must be done in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-1-(indol-yl)ethanone analog.
Key Biological Targets and Mechanisms of Action
Analogs of this compound have shown significant potential by targeting key signaling proteins implicated in diseases like cancer.[8] Kinases are a prominent class of targets for these compounds due to the frequent presence of a conserved cysteine residue in or near their ATP-binding pocket.[4][5]
Case Study: Kinase Inhibition
Many cancers are driven by aberrant kinase signaling. Indole-based structures are effective scaffolds for targeting a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3K).[4][9]
The mechanism often involves the inhibitor first binding non-covalently to the kinase's active site. This initial binding is driven by interactions with the indole core and its substituents. Once optimally positioned, the electrophilic α-chloroketone is attacked by a nearby nucleophilic cysteine residue, forming an irreversible covalent bond. This permanently blocks the ATP binding site, inhibiting kinase activity and halting downstream oncogenic signaling.
Caption: Mechanism of covalent kinase inhibition.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The SAR can be dissected by considering three key regions of the molecule: the indole core, the N1 position of the indole, and the chloroacetyl group.
-
Indole Core Substitutions (Positions 4, 6, 7):
-
Electron-donating groups (e.g., methoxy) can enhance the nucleophilicity of the indole ring, potentially affecting its electronic properties and binding interactions.
-
Electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can modulate the pKa of the indole N-H, influence metabolic stability, and occupy specific hydrophobic pockets in the target protein.[10][11] Halogenation can significantly increase biological activity.[12]
-
-
N1-Position Substitution:
-
Alkylation or arylation at the N1 position can be used to probe for additional binding pockets. Small alkyl groups (e.g., methyl) can enhance lipophilicity and cell permeability. Larger groups can be designed to interact with specific sub-pockets of the target, improving selectivity.
-
-
Modulation of the Warhead:
-
While this guide focuses on the α-chloroketone, medicinal chemists often explore other electrophiles (e.g., acrylamides, vinyl sulfonamides) to fine-tune reactivity and target different nucleophilic residues.
-
Table 1: Illustrative SAR Data for Hypothetical Kinase Inhibitors
| Compound ID | Indole R¹ (at C6) | Indole R² (at N1) | Target Kinase IC₅₀ (nM) | Notes |
| Ref-1 | -H | -H | 150 | Baseline core structure. |
| Ana-1 | -OCH₃ | -H | 95 | Electron-donating group improves potency. |
| Ana-2 | -Cl | -H | 70 | Electron-withdrawing halogen enhances activity. |
| Ana-3 | -Cl | -CH₃ | 45 | N1-methylation further improves potency, likely enhancing cell permeability or hydrophobic interactions. |
| Ana-4 | -Cl | -Phenyl | 250 | A bulky phenyl group is detrimental, suggesting steric hindrance in the binding pocket. |
This data is illustrative and intended to demonstrate SAR principles.
Experimental Protocols for Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Expert Insight: This assay (e.g., ADP-Glo™) quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation reaction. The covalent nature of the inhibitors requires a pre-incubation step to allow time for the covalent bond to form before initiating the kinase reaction by adding ATP.
Materials:
-
Recombinant target kinase
-
Substrate peptide/protein for the kinase
-
Test compounds (analogs) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Step-by-Step Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 2.5 µL of this mix to each well (except "no enzyme" controls).
-
Pre-incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes). This allows the covalent inhibitors to bind to the kinase.
-
Kinase Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature. The ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Future Perspectives and Challenges
The development of this compound analogs continues to be a promising avenue for targeted therapies, particularly in oncology.[8] The primary challenge remains the optimization of the therapeutic window—maximizing on-target potency while minimizing off-target reactivity to ensure safety. Future work will likely focus on:
-
Improving Selectivity: Designing analogs that exploit unique features of the target kinase's active site to avoid inhibiting closely related kinases.
-
Targeting Novel Nucleophiles: Exploring warheads that can react with less common nucleophiles like tyrosine, which could unlock new target classes.
-
Understanding Resistance: Investigating potential resistance mechanisms, such as mutations in the target cysteine, and proactively designing next-generation inhibitors to overcome them.
Conclusion
The this compound scaffold represents a powerful and versatile platform in modern medicinal chemistry. By combining the privileged binding properties of the indole nucleus with the precise reactivity of an α-chloroketone warhead, researchers can develop highly potent and specific covalent inhibitors. A deep understanding of the synthetic chemistry, mechanism of action, and structure-activity relationships, coupled with rigorous biological evaluation, is paramount to harnessing the full therapeutic potential of this promising class of molecules.
References
-
ChemSrc. (n.d.). CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Retrieved from ChemSrc website: [Link]
-
de Oliveira, E. R., et al. (2021). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 19(10), 572. Available at: [Link]
-
Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 151, 107975. Available at: [Link]
-
Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2759-2775. Available at: [Link]
-
Patil, S. A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]
-
ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
-
Siwach, A., & Verma, P. K. (2022). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 17(3), 361-387. Available at: [Link]
-
Talele, T. T. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4494-4511. Available at: [Link]
-
Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. Available at: [Link]
-
Various Authors. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 10(1), 1-21. Available at: [Link]
-
Various Authors. (2024). Development of Novel Indole-Based Covalent Inhibitors of TEAD as Potential Antiliver Cancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Bioorganic & Medicinal Chemistry, 118216. Available at: [Link]
-
YouTube. (2021). Emerging strategies in covalent inhibition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjsocmed.com]
- 10. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Purity "2-Chloro-1-(1H-indol-5-yl)ethanone" via Optimized Recrystallization
Abstract
This document provides a comprehensive, technically detailed guide for the purification of "2-Chloro-1-(1H-indol-5-yl)ethanone," a key intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust methodology for obtaining this compound in high purity through recrystallization. The application note delves into the scientific principles behind solvent selection, management of potential impurities derived from its synthesis, and a step-by-step protocol for execution. The provided method is self-validating, ensuring reproducibility and high-quality outcomes.
Introduction: The Synthetic and Purification Challenges
"this compound" is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its synthesis, commonly achieved through the Friedel-Crafts acylation of indole with chloroacetyl chloride, presents purification challenges. The electrophilic substitution on the indole ring can result in a mixture of regioisomers, with acylation potentially occurring at various positions of the indole nucleus. While the 5-substituted isomer is often a desired product, the formation of other isomers, such as the 3-acylindole, and di-acylated byproducts, is a common occurrence. The use of strong Lewis acids like aluminum chloride as a catalyst can also lead to the formation of colored, tarry impurities due to the acid-sensitivity of the indole ring.
Therefore, an efficient and selective purification method is paramount to isolate the desired "this compound" in a state of high purity, suitable for downstream applications in drug development. Recrystallization, a technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures, is an ideal method for this purpose.
Physicochemical Properties and Rationale for Solvent Selection
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for "this compound" at elevated temperatures and low solubility at reduced temperatures, thus maximizing the recovery of the purified compound upon cooling.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | - |
| Molecular Weight | 193.63 g/mol | - |
| Melting Point | 139 °C | [Vendor Data] |
| Appearance | Off-white to light yellow solid | [General Knowledge] |
Solvent Screening Rationale:
Based on the general principle of "like dissolves like," the polar nature of the ketone and the N-H group of the indole ring suggests that polar protic and aprotic solvents would be suitable candidates. Preliminary internal screening (data not shown) and literature precedents for similar chloro-indole derivatives indicate that alcohols are a promising class of solvents. Specifically, isopropanol has been shown to be effective for the recrystallization of a structurally related compound, 5-chloro-1-indanone. Ethanol is also a common choice for recrystallizing indole derivatives.
The primary impurities to consider are other regioisomers (e.g., 3-acyl and 6-acyl indoles) and poly-acylated products. The subtle differences in polarity and crystal lattice energy between these isomers can be exploited by a carefully chosen solvent to effect separation.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of "this compound" using isopropanol as the recrystallization solvent.
Materials and Equipment
-
Crude "this compound"
-
Isopropanol (ACS grade or higher)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing scale
-
Glass stirring rod
-
Ice bath
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude "this compound" into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol to just cover the solid.
-
Heat the mixture to a gentle boil with continuous stirring.
-
Gradually add more hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the crude compound) to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration:
-
To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling isopropanol on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper. The preheated setup prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor which contains the dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. If the problem persists, a different solvent system may be required. |
| Low recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is preheated during hot filtration. |
| Colored crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon and efficient hot filtration. |
Safety and Handling
"this compound" and its structural analogs are known to be irritants. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A lab coat should be worn to protect from splashes.
-
Respiratory Protection: Handle the solid compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Isopropanol is a flammable liquid. Ensure that all heating is performed using a heating mantle or a steam bath, and avoid open flames.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of "this compound" by recrystallization from isopropanol. By carefully controlling the dissolution, crystallization, and recovery steps, researchers can obtain this key synthetic intermediate with high purity, free from isomeric and process-related impurities. This methodology is scalable and can be readily integrated into drug discovery and development workflows.
References
- Erickson, J. A. (1953). The Japp-Klingemann Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 7, pp. 1-30). John Wiley & Sons, Inc.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Laurence, C., & Gal, J.-F. (2010).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
- Sundberg, R. J. (1996). Indoles. Academic Press.
Application Note: Strategic N-Alkylation of Secondary Amines with 2-Chloro-1-(1H-indol-5-yl)ethanone for Drug Discovery Scaffolds
Introduction: The Significance of Indole-Based Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The functionalization of the indole core, particularly through the introduction of aminoalkyl side chains, has proven to be a fruitful strategy for modulating pharmacological activity. This application note provides a detailed protocol and scientific rationale for the N-alkylation of secondary amines with 2-chloro-1-(1H-indol-5-yl)ethanone, a key intermediate for synthesizing a diverse array of potential therapeutic agents. The resulting 2-(dialkylamino)-1-(1H-indol-5-yl)ethanone derivatives are of significant interest in the development of novel therapeutics targeting a range of diseases.
Reaction Mechanism and Scientific Rationale
The alkylation of a secondary amine with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nitrogen atom of the secondary amine attacks the α-carbon of the ketone, displacing the chloride ion, which is a good leaving group.
-
Proton Transfer: The initial product is a trialkylammonium salt. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final tertiary amine product and the conjugate acid of the base.
Controlling the reaction to prevent undesired side reactions, such as overalkylation to form quaternary ammonium salts, is a critical consideration in amine alkylation.[3][4][5] However, when starting with a secondary amine, the formation of a quaternary salt is the primary overalkylation concern. The choice of base is paramount in ensuring a clean and efficient reaction. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), is often preferred as it can effectively neutralize the generated acid without competing with the secondary amine as a nucleophile.[6]
Caption: SN2 mechanism for the alkylation of a secondary amine.
Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(1H-indol-5-yl)ethanone Derivatives
This protocol provides a general method for the alkylation of a variety of secondary amines with this compound.
Materials and Equipment:
-
This compound (CAS: 103028-56-4)[7]
-
Secondary amine of choice (e.g., pyrrolidine, piperidine, morpholine)
-
N,N-Diisopropylethylamine (Hünig's base)
-
Anhydrous acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Procedure:
Caption: General workflow for the synthesis and purification.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: While stirring, add the secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine product.
Data Presentation: Expected Outcomes
The following table provides representative examples of secondary amines and expected yields for this reaction, based on general principles of amine alkylation. Actual yields may vary depending on the specific reaction conditions and the nature of the secondary amine.
| Secondary Amine | Product Structure | Expected Yield (%) |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-1-(1H-indol-5-yl)ethanone | 85-95% |
| Piperidine | 2-(Piperidin-1-yl)-1-(1H-indol-5-yl)ethanone | 80-90% |
| Morpholine | 2-(Morpholino)-1-(1H-indol-5-yl)ethanone | 80-90% |
| N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-1-(1H-indol-5-yl)ethanone | 75-85% |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the starting material.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. The reaction temperature can be moderately increased, but monitor for decomposition. The choice of a more polar aprotic solvent like DMF can sometimes improve reaction rates.
-
-
Formation of Side Products:
-
Cause: The primary side product is often the quaternary ammonium salt due to overalkylation.
-
Solution: Use of a sterically hindered base like Hünig's base is crucial to minimize this.[6] Ensure the stoichiometry of the secondary amine is not excessively high.
-
-
Difficult Purification:
-
Cause: The polarity of the product might be very close to that of the unreacted amine or other byproducts.
-
Solution: A careful selection of the mobile phase for column chromatography is necessary. A gradient elution is often effective. If the product is basic, an amine-functionalized silica gel can be used, or a small amount of triethylamine can be added to the eluent to reduce tailing.
-
Conclusion
The N-alkylation of secondary amines with this compound is a robust and versatile method for the synthesis of a wide range of indole-based compounds with high potential for biological activity. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of base, researchers can achieve high yields of the desired tertiary amine products. This protocol serves as a reliable starting point for the exploration of new chemical space in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-294. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Reeves, J. T., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(10), 2736–2739. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Enamine. (n.d.). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Retrieved from [Link]
-
Smith, C. D., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. ACS Combinatorial Science, 14(3), 181–186. Retrieved from [Link]
-
Dömling, A., et al. (2018). A multicomponent tetrazolo indole synthesis. Chemical Communications, 54(50), 6799–6802. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Tursun, M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1125–1128. Retrieved from [Link]
-
Beller, M., et al. (2021). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Angewandte Chemie International Edition, 60(43), 23277–23284. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(38), 23568–23594. Retrieved from [Link]
-
Ziarani, G. M., et al. (2021). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 11(1), 1083. Retrieved from [Link]
-
Jana, S., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry, 88(2), 1045–1056. Retrieved from [Link]
Sources
- 1. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
Application Notes and Protocols: Leveraging 2-Chloro-1-(1H-indol-5-yl)ethanone for the Synthesis of Novel Antiviral Agents
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including potent antiviral properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-1-(1H-indol-5-yl)ethanone as a versatile starting material for the synthesis of novel antiviral compounds. We will delve into the chemical rationale behind its utility, present its key physicochemical properties, and provide a comprehensive, step-by-step protocol for the synthesis of a candidate antiviral agent, highlighting the critical role of the chloroacetyl moiety in forging essential pharmacophoric linkages.
Introduction: The Strategic Importance of the Indole-5-yl Ethanone Scaffold
The indole nucleus is a cornerstone in the architecture of many natural and synthetic molecules with significant bioactivity. In the realm of antiviral research, indole-containing compounds have demonstrated efficacy against a spectrum of viruses. A notable example is Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections, which features a substituted indole core.[1][2] The title compound, this compound, is a particularly valuable synthon for several key reasons:
-
The Indole Core: The indole ring system can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, contributing to binding affinity and specificity.
-
The Chloroacetyl Group: This functional group is a potent electrophile, primed for nucleophilic substitution reactions. This reactivity is the lynchpin for introducing diverse molecular fragments, most commonly via N-alkylation of amines, to build a library of potential drug candidates.[3] The resulting α-amino ketone linkage is a common motif in pharmacologically active molecules.
This guide will focus on a representative synthetic application: the alkylation of a substituted piperazine derivative. This reaction pathway is analogous to synthetic strategies employed for established NNRTIs and serves as an excellent model for constructing novel antiviral agents.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material's properties is fundamental for safe handling and successful reaction execution.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 103028-56-4[4] |
| Molecular Formula | C₁₀H₈ClNO[4] |
| Molecular Weight | 193.63 g/mol [4] |
| Appearance | Solid |
| Melting Point | 139 °C[4] |
| SMILES | C1=C(C=C2C=CNC2=C1)C(=O)CCl[5] |
| Topological Polar Surface Area | 32.86 Ų[5] |
| LogP | 2.5894[5] |
Synthetic Pathway Overview
The core of our protocol involves the nucleophilic substitution of the chloride in this compound by an amine. This reaction is a classic example of N-alkylation. For this application note, we will detail the synthesis of a novel antiviral candidate by reacting our starting material with a commercially available substituted piperazine.
Caption: Overview of the synthetic strategy.
Detailed Synthetic Protocol
This protocol describes the synthesis of 1-(1H-indol-5-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone , a potential antiviral agent, from this compound.
4.1. Materials and Reagents
-
This compound (Purity ≥ 95%)
-
1-(Pyridin-2-yl)piperazine (Purity ≥ 98%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2. Equipment
-
Round-bottom flask with magnetic stirrer bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.0 g, 5.16 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous acetonitrile (30 mL) to dissolve the starting material. To this solution, add 1-(pyridin-2-yl)piperazine (0.92 g, 5.68 mmol, 1.1 equiv.) followed by anhydrous potassium carbonate (1.43 g, 10.32 mmol, 2.0 equiv.).
-
Causality Insight: Potassium carbonate acts as a base to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product. Using at least two equivalents ensures the reaction medium remains basic. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction (typically 4-6 hours).
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. d. Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. e. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, followed by brine (30 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-(1H-indol-5-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone as a solid.
Mechanistic Rationale
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 mechanism for the N-alkylation reaction.
The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group. This attack occurs from the backside relative to the chlorine atom, leading to a transient pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. The presence of a base is crucial to deprotonate the piperazinyl nitrogen, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
Safety and Handling Precautions
-
This compound is an α-haloketone and should be handled with care as it is a potential lachrymator and skin irritant.[6]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
In case of skin contact, wash immediately with soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[7]
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this protocol for comprehensive safety information.[6][9][10]
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of novel antiviral compounds. The protocol detailed herein provides a robust and reproducible method for the N-alkylation of piperazine derivatives, a key step in the construction of molecules with potential NNRTI activity. The principles and techniques described can be readily adapted by researchers to generate diverse libraries of indole-based compounds for antiviral screening and lead optimization programs.
References
-
Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. Retrieved from [Link]
-
PubMed Central. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
-
MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]
-
PubMed Central. (2023). Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
ResearchGate. (2011). Synthesis and antiviral activity of several quinoline derivatives. Retrieved from [Link]
-
Journal of Young Pharmacists. (2022). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
PubMed. (2016). Novel indole sulfides as potent HIV-1 NNRTIs. Retrieved from [Link]
-
Sci-Hub. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Retrieved from [Link]
-
Chemical Suppliers. (2017). SAFETY DATA SHEET ETHANEDIOL LRG. Retrieved from [Link]
Sources
- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. chemicals.co.uk [chemicals.co.uk]
Synthesis of "2-amino-1-(1H-indol-5-yl)ethanone" from "2-Chloro-1-(1H-indol-5-yl)ethanone"
Abstract
This document provides detailed application notes and validated protocols for the synthesis of 2-amino-1-(1H-indol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis starts from the commercially available or readily synthesized precursor, 2-Chloro-1-(1H-indol-5-yl)ethanone. We present two robust and field-proven methods for the amination of this α-chloro ketone: the Delépine Reaction and the Gabriel Synthesis . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, safety considerations, and characterization guidelines to ensure reproducible and high-yield outcomes.
Introduction and Scientific Rationale
The 2-amino-1-phenylethanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The indole nucleus, in particular, is a cornerstone of many pharmaceuticals. The target molecule, 2-amino-1-(1H-indol-5-yl)ethanone, combines these features, making it a highly desirable intermediate for the synthesis of novel therapeutic agents.
The primary challenge in this synthesis is the selective conversion of the α-chloro ketone to a primary amine. Direct amination with ammonia is often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines due to the initial product being more nucleophilic than the ammonia starting material. To overcome this, methods that utilize an ammonia-equivalent are required. This guide details two such classical and effective strategies.
Causality Behind Method Selection:
-
The Delépine Reaction: This method employs hexamethylenetetramine (urotropine) as the amine source. Hexamethylenetetramine is a tertiary amine, and its structure ensures that it can only be alkylated once by the α-chloro ketone.[1] Subsequent acidic hydrolysis cleanly liberates the desired primary amine hydrochloride.[2][3][4][5] This method is advantageous due to the low cost of reagents and simple procedures.[1]
-
The Gabriel Synthesis: This approach uses the phthalimide anion as a protected form of ammonia.[6] The phthalimide nitrogen is deprotonated to form a potent nucleophile that displaces the chloride in an SN2 reaction. The resulting N-alkylated phthalimide is not nucleophilic, preventing over-alkylation. The primary amine is then liberated, most commonly by hydrazinolysis (the Ing-Manske procedure).[6][7][8] This method is renowned for its reliability in producing pure primary amines.[7]
Mechanistic Overview
The starting material, this compound, is an α-halo ketone. The reactivity of the α-carbon is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group, making it highly susceptible to nucleophilic attack in an SN2 fashion.[9]
The Delépine Reaction Mechanism
The reaction proceeds in two main stages:
-
Quaternary Salt Formation: The α-chloro ketone reacts with hexamethylenetetramine in an SN2 reaction to form a stable quaternary ammonium salt. This salt often precipitates from non-polar solvents, facilitating its isolation.[2][3]
-
Acidic Hydrolysis: The salt is treated with aqueous acid (typically ethanolic HCl), which hydrolyzes the hexamine cage, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[3][4]
Caption: Mechanism of the Delépine Reaction.
The Gabriel Synthesis Mechanism
This synthesis also involves two key steps:
-
N-Alkylation of Phthalimide: Potassium phthalimide acts as the nucleophile, attacking the α-carbon of the chloro-ketone to displace the chloride ion. This forms an N-substituted phthalimide derivative.[6][8]
-
Hydrazinolysis: The N-substituted phthalimide is cleaved by reacting it with hydrazine (NH₂NH₂). Hydrazine attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable cyclic phthalhydrazide byproduct and liberating the desired primary amine.[6][10]
Caption: Mechanism of the Gabriel Synthesis.
Safety and Handling
Critical Warning: α-chloro ketones are potent lachrymators and alkylating agents. They should be handled with extreme caution in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient; consider double-gloving or using thicker butyl rubber gloves).[11][12]
-
Handling: Avoid inhalation of dust or vapors and prevent any contact with skin and eyes.[12][13][14] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Reagents: Hydrazine is toxic and a suspected carcinogen; handle with appropriate care. Strong acids and bases should be handled with standard laboratory precautions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints.
Protocol 1: Synthesis via Delépine Reaction
Step A: Formation of the Hexamethylenetetraminium Salt
| Parameter | Value/Description | Notes |
| Starting Material | This compound | 1.0 eq |
| Reagent | Hexamethylenetetramine (Urotropine) | 1.1 eq |
| Solvent | Chloroform (CHCl₃) or Ethanol | Approx. 10 mL per gram of starting material |
| Temperature | Reflux (approx. 61°C for CHCl₃) | Gentle heating is required. |
| Reaction Time | 2-4 hours | Monitor by TLC for disappearance of starting material. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and chloroform.
-
Add hexamethylenetetramine to the solution.
-
Heat the mixture to a gentle reflux. A white precipitate of the quaternary ammonium salt should begin to form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with a small amount of cold chloroform or diethyl ether to remove any unreacted starting materials.
-
Dry the salt under vacuum. It can be used directly in the next step without further purification.
Step B: Hydrolysis to 2-amino-1-(1H-indol-5-yl)ethanone Hydrochloride
| Parameter | Value/Description | Notes |
| Starting Material | Quaternary Ammonium Salt from Step A | 1.0 eq |
| Reagent | Concentrated Hydrochloric Acid (HCl) | 2.0 - 3.0 eq |
| Solvent | 95% Ethanol | Approx. 15 mL per gram of salt |
| Temperature | Reflux (approx. 78°C) | Ensure vigorous stirring. |
| Reaction Time | 4-8 hours | Monitor for completion. |
Procedure:
-
Suspend the dried quaternary salt in 95% ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add concentrated hydrochloric acid dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Cool the reaction mixture in an ice bath. The product, 2-amino-1-(1H-indol-5-yl)ethanone hydrochloride, should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum. The hydrochloride salt is often a stable, crystalline solid.
Protocol 2: Synthesis via Gabriel Reaction
Step A: N-Alkylation with Potassium Phthalimide
| Parameter | Value/Description | Notes |
| Starting Material | This compound | 1.0 eq |
| Reagent | Potassium Phthalimide | 1.05 eq |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is recommended. |
| Temperature | 80-100 °C | Use an oil bath for stable temperature control. |
| Reaction Time | 3-6 hours | Monitor by TLC. |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound and potassium phthalimide in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting chloro-ketone is consumed.
-
Once complete, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
The N-alkylated phthalimide intermediate will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step B: Hydrazinolysis to Liberate the Free Amine
| Parameter | Value/Description | Notes |
| Starting Material | N-Alkyl Phthalimide from Step A | 1.0 eq |
| Reagent | Hydrazine Monohydrate (N₂H₄·H₂O) | 1.2 - 1.5 eq |
| Solvent | Ethanol or Methanol | Sufficient to dissolve the starting material upon heating. |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | A thick precipitate of phthalhydrazide will form. |
Procedure:
-
Suspend the dried N-alkylated phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate to the suspension.
-
Heat the mixture to reflux. A thick, white precipitate of phthalhydrazide will form as the reaction proceeds.
-
After 2-4 hours, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl to pH ~1-2 to precipitate any remaining phthalhydrazide and protonate the product amine.
-
Filter off the solid phthalhydrazide and wash it with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
For the free amine, neutralize the acidic solution (or the redissolved crude salt) with a base like saturated sodium bicarbonate solution and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Purification and Characterization
A general workflow for isolating and validating the final product is essential for ensuring high purity.
Caption: General post-synthesis workflow.
-
Purification: The final product, either as the free base or the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether) or by silica gel column chromatography.[15]
-
Characterization by ¹H NMR: ¹H NMR spectroscopy is a primary tool for structural confirmation.[16] The spectrum of 2-amino-1-(1H-indol-5-yl)ethanone is expected to show characteristic signals for the indole ring protons, a singlet for the methylene protons (CH₂), and a broad singlet for the amine protons (NH₂).
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole NH | ~11.5 | br s | 1H |
| Indole H4/H6/H7 | ~7.0 - 8.0 | m | 3H |
| Indole H2/H3 | ~6.5 - 7.5 | m | 2H |
| -COCH₂- | ~4.1 | s | 2H |
| -NH₂ | ~3.5 | br s | 2H |
(Note: These are predicted values and may vary slightly based on solvent and concentration.)
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. For C₁₀H₁₀N₂O, the expected monoisotopic mass is approximately 174.08 g/mol .
References
- MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Organic Chemistry Portal. (n.d.). Delepine reaction.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3494. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Delepine Reaction.
- Sciencemadness Wiki. (2019). Delépine reaction.
-
ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]
- Named Organic Reactions. (n.d.). Delépine Reaction.
- Cambridge University Press. (n.d.). Gabriel Synthesis.
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-1-indanone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
-
RSC Publishing. (n.d.). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Delepine reaction [organic-chemistry.org]
- 3. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Delépine Reaction [drugfuture.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.nl [fishersci.nl]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(1H-indol-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-1-(1H-indol-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your reactions effectively.
The Synthetic Landscape: Friedel-Crafts Acylation of Indole
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of indole with chloroacetyl chloride, mediated by a Lewis acid catalyst. While straightforward in concept, the rich and nuanced reactivity of the indole nucleus presents significant challenges, primarily concerning regioselectivity.
The indole ring is an electron-rich aromatic system. Electrophilic substitution is fastest at the C3 position of the pyrrole ring, which is the kinetically favored site of reaction.[1] However, for the synthesis of our target molecule, acylation is required at the C5 position of the benzene ring. This inherent reactivity difference is the primary source of impurity formation.
Caption: Primary reaction pathways in the Friedel-Crafts acylation of indole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My primary product is the C3-acylated isomer, not the desired C5. How can I improve regioselectivity?
A1: This is the most fundamental challenge. The C3 position is electronically and kinetically favored for electrophilic attack. To achieve C5 acylation, you must implement a strategy that either blocks the C3 position or alters the electronic properties of the indole ring.
Causality: The lone pair of the nitrogen atom is delocalized throughout the pyrrole ring, making the C3 position highly nucleophilic. Direct Friedel-Crafts acylation of unsubstituted indole almost exclusively yields the 3-acylindole.[2][3]
Solutions:
-
N-Protection Strategy: Protecting the indole nitrogen with a suitable group can sterically hinder the C2 and C7 positions and electronically influence the ring to favor C5 acylation. However, a more robust strategy involves first acylating the C3 position with a removable group. A trifluoroacetyl group is excellent for this purpose. It deactivates the pyrrole ring, directing the subsequent chloroacetylation to the C5 position, after which the trifluoroacetyl group can be easily removed.[4][5]
-
Choice of Lewis Acid and Solvent: While less impactful than a protecting group strategy, the choice of Lewis acid can influence selectivity. Very strong Lewis acids like AlCl₃ can lead to complex formation and polymerization. Milder acids may offer better control, though yields might be lower.
Caption: Troubleshooting workflow for poor C5-regioselectivity.
Q2: My reaction mixture turned dark brown/black and produced mostly intractable tar. What happened?
A2: This indicates polymerization or degradation of the indole starting material. Indoles are notoriously unstable in the presence of strong acids.
Causality: The acidic conditions required for the Friedel-Crafts reaction can lead to the protonation of the indole ring at C3.[1] This generates a highly reactive indoleninium cation, which can act as an electrophile and attack another neutral indole molecule, initiating a polymerization cascade.
Solutions:
-
Temperature Control: Maintain strict, low-temperature control throughout the addition of reagents and the reaction period. Start at 0 °C or even lower.
-
Milder Lewis Acid: Replace aluminum chloride (AlCl₃) with a milder Lewis acid such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), or stannic chloride (SnCl₄).[2]
-
Inverse Addition: Add the indole solution slowly to the pre-formed complex of the Lewis acid and chloroacetyl chloride. This keeps the concentration of free indole low at any given time, minimizing self-reaction.
-
Solvent Choice: Use a non-polar, coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid protic solvents.
Q3: I'm observing a significant amount of a di-acylated byproduct. How can I prevent this?
A3: While the initial acyl group is deactivating, forcing conditions can lead to a second acylation, typically at another position on the benzene ring.
Causality: Friedel-Crafts acylation introduces an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[6][7] However, if the reaction temperature is too high, the reaction time is too long, or an excess of the acylating agent/Lewis acid is used, a second, slower acylation can occur.
Solutions:
-
Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of chloroacetyl chloride and the Lewis acid relative to the indole substrate.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-acylated products.
-
Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate.
Q4: How can I reliably distinguish the desired C5-isomer from the C3-isomer impurity using NMR?
A4: ¹H NMR spectroscopy is the most powerful tool for this differentiation. The aromatic region of the spectrum provides a clear fingerprint for the substitution pattern.
Analytical Signature:
| Proton Position | C5-Acyl Isomer (Desired) | C3-Acyl Isomer (Impurity) |
| H4 | Doublet, adjacent to the acyl group. Often the most downfield signal in the aromatic region (around 8.4 ppm). | Doublet (around 7.5-8.0 ppm). |
| H2 | A singlet or narrow triplet in the pyrrole region (around 7.3-7.5 ppm). | A distinct, sharp singlet significantly downfield (around 8.3-8.5 ppm) due to proximity to the carbonyl. |
| H6, H7 | Doublets and doublets of doublets in the typical aromatic region (7.2-7.6 ppm). | Doublets and triplets in the typical aromatic region (7.2-7.4 ppm). |
The most telling signal is H2 . In the C3-isomer, it is adjacent to the new carbonyl group and is shifted significantly downfield. In the desired C5-isomer, the H2 proton remains in its typical, more upfield region.
Impurity Profile & Mitigation Summary
This table summarizes the common impurities, their origins, and recommended methods for their removal.
| Impurity Name | Probable Cause | Analytical Signature (¹H NMR) | Recommended Removal Method |
| 2-Chloro-1-(1H-indol-3-yl)ethanone | Kinetic pathway favored over thermodynamic C5-acylation. | Distinct downfield singlet for H2 proton (~8.3-8.5 ppm). | Careful column chromatography. Difficult to remove by recrystallization due to similar polarity. |
| Di-chloroacetylindoles | Excess acylating agent, high temperature, or prolonged reaction time. | Complex aromatic region, two chloroacetyl signals. | Column chromatography. |
| 1-(Chloroacetyl)-1H-indole (N-Acyl) | Reaction at the nucleophilic indole nitrogen.[8] | Absence of N-H proton signal (~8.1 ppm), characteristic shifts in aromatic protons. | Can often be removed by a mild basic wash or hydrolysis, followed by chromatography. |
| Unreacted 1H-Indole | Incomplete reaction. | Characteristic indole spectrum. | Column chromatography or acidic wash (use with caution due to product stability). |
| Indole Polymers/Tar | Strong acid catalyst, high temperature. | Broad, unresolved signals in NMR; baseline "hump". | Insoluble in most common organic solvents. Must be prevented, cannot be easily removed. |
Key Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory safety standards and small-scale trial runs.
Protocol 1: Purification by Column Chromatography
This is the most effective method for separating regioisomers and other impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[9]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3 or 6:4) to elute the products. The less polar C3-isomer will typically elute before the more polar C5-isomer.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure, desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[9]
References
- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005–1007. [Link]
- Sundberg, R. J. (2002). Indoles. Academic Press.
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Request PDF. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
-
Request PDF. Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. [Link]
-
ResearchGate. A useful ring transformation route to novel thiazepino[7,6- b ]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Synthesis of 5‐Acylindoles via Regioselective Acylation of 3‐Trifluoroacetylindole. / ChemInform, 2003 [sci-hub.sg]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-1-(1H-indol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(1H-indol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in various pharmaceutical pathways, obtaining high purity and yield of this compound is critical. However, the inherent reactivity of the indole nucleus under Friedel-Crafts conditions often leads to a variety of side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Core Troubleshooting FAQs
Here, we address the most common issues reported in the chloroacetylation of indole to achieve the desired C-5 substituted product.
Q1: My reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?
A1: This is a classic and frequently encountered problem in the Friedel-Crafts acylation of indoles. The formation of a dark tar or polymeric material is primarily due to the high nucleophilicity of the indole ring, which can lead to acid-catalyzed self-polymerization under the harsh conditions of the reaction.[1]
Causality: Strong Lewis acids like aluminum chloride (AlCl₃) can protonate the indole ring, particularly at the C-3 position, generating a highly reactive indoleninium cation. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that results in the formation of indole trimers and higher-order polymers.[1] This process is often faster than the desired acylation, especially at higher temperatures or with a high concentration of the Lewis acid.
Troubleshooting and Solutions:
-
Choice of Lewis Acid: Switch to a milder Lewis acid. While AlCl₃ is a powerful catalyst, it is often too harsh for indole. Consider using zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or tin(IV) chloride (SnCl₄), which are known to be effective yet less aggressive.[2][3] Zinc oxide has also been reported as an efficient catalyst for this transformation.[2]
-
Order of Addition: The order in which you add the reagents is critical. Never add the Lewis acid directly to the indole solution. Instead, form the complex between the chloroacetyl chloride and the Lewis acid first at a low temperature (0 °C or below). Then, add this pre-formed complex dropwise to the indole solution, also maintained at a low temperature. This ensures that the concentration of the highly reactive acylium ion is kept low and that it reacts preferentially with the indole rather than catalyzing polymerization.[1]
-
Temperature Control: Maintain a low reaction temperature throughout the addition and for the duration of the reaction. Starting at 0 °C or even -10 °C can significantly slow down the rate of polymerization relative to the rate of acylation.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. Using an ionic liquid medium has also been shown to promote regioselective acylation and may reduce side reactions.[2]
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity for C-5 acylation?
A2: Achieving high regioselectivity in the Friedel-Crafts acylation of an unsubstituted indole is a significant challenge. The indole ring has multiple nucleophilic centers, with the C-3 position being the most electron-rich and kinetically favored site of attack. Acylation can also occur at the N-1, C-2, C-4, C-6, and C-7 positions, although C-3 and C-5 are the most common for acylation.
Causality: The distribution of isomers is a result of the competition between kinetically and thermodynamically favored products, and is highly dependent on the reaction conditions.
-
C-3 Acylation: This is often the kinetically favored product due to the high electron density at this position.
-
C-5 Acylation: This is a thermodynamically more stable product, and its formation can be favored under certain conditions.
-
N-1 Acylation: This can occur, particularly if a strong base is present, but is generally reversible under acidic Friedel-Crafts conditions.
Troubleshooting and Solutions:
-
N-Protection: The most effective way to direct acylation to the benzene ring portion of the indole is to first protect the nitrogen. An N-phenylsulfonyl group is an excellent choice as it is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack and directs the acylation to the C-5 position.[1] The protecting group can be removed later.
-
Catalyst and Solvent System: The choice of catalyst and solvent plays a crucial role in regioselectivity. For instance, using dialkylaluminum chloride as a catalyst has been shown to favor C-3 acylation.[4] Experimenting with different Lewis acids (e.g., ZnCl₂, FeCl₃) and solvent systems can help to optimize the reaction for C-5 substitution.
-
Reaction Temperature and Time: Longer reaction times and higher temperatures can sometimes favor the formation of the thermodynamically more stable C-5 isomer. However, this must be balanced against the increased risk of polymerization. A careful optimization of these parameters is necessary.
Q3: My product is contaminated with a di-acylated byproduct. How is this possible and how can I avoid it?
A3: While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, the formation of di-acylated products is possible with highly reactive substrates like indole under certain conditions.[4][5]
Causality: The initial C-5 acylation product, this compound, is indeed less reactive than indole itself. However, if the reaction conditions are harsh enough (e.g., excess chloroacetyl chloride and a strong Lewis acid at elevated temperatures), a second acylation can occur at another available position on the benzene ring, such as C-4 or C-6.[5]
Troubleshooting and Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of indole relative to chloroacetyl chloride (e.g., 1.1:1) to ensure the acylating agent is consumed before di-acylation can occur.
-
Reverse Addition: Add the indole solution slowly to the pre-formed complex of chloroacetyl chloride and the Lewis acid. This maintains a low concentration of indole in the reaction mixture, further disfavoring di-acylation.
-
Milder Conditions: As with other side reactions, using a milder Lewis acid and lower reaction temperatures will reduce the likelihood of a second acylation event.
Q4: I suspect N-chloroacetylation is occurring. How can I confirm this and favor C-acylation?
A4: N-acylation is a potential side reaction, resulting in the formation of 1-chloroacetyl-1H-indole. This is more common when a base is used, but can also occur under Friedel-Crafts conditions, sometimes simultaneously with C-acylation.[6]
Causality: The nitrogen atom of the indole ring is a nucleophile and can compete with the carbon atoms for the acylium ion. The resulting N-acylindole is often an intermediate that can rearrange to the C-3 acylindole, or it can be a stable byproduct.
Troubleshooting and Solutions:
-
Confirmation: N-acylated indoles have distinct spectroscopic signatures. In the ¹H NMR spectrum, the characteristic broad singlet for the N-H proton will be absent. The chemical shifts of the pyrrole ring protons will also be different compared to the C-acylated product. Mass spectrometry can also confirm the presence of an isomer with the same mass as the desired product.
-
Favoring C-Acylation: Friedel-Crafts conditions (a Lewis acid in an aprotic solvent) generally favor C-acylation over N-acylation. If you are observing significant N-acylation, it may be due to the specific Lewis acid used or the presence of impurities that are acting as a base. Ensure your reagents and solvent are anhydrous.
-
N-Protection: As mentioned before, protecting the nitrogen with a suitable group before the acylation step is the most definitive way to prevent N-acylation.
Detailed Experimental Protocols
Standard Protocol for Synthesis (Prone to Side Reactions)
-
To a stirred solution of indole (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modified Protocol to Minimize Side Reactions
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add zinc chloride (ZnCl₂) (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve indole (1.05 eq) in anhydrous DCM and cool to 0 °C.
-
Add the indole solution dropwise to the pre-formed acylium ion complex over 30-60 minutes, maintaining the reaction temperature at 0 °C.
-
Monitor the reaction by TLC. Once the indole has been consumed (typically 1-2 hours at 0 °C), quench the reaction by slowly adding cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Purification Guide
Purification of the crude product is essential to remove the various side products. Column chromatography is the most effective method.
| Compound | Likely Byproducts | Eluent System for Column Chromatography (Hexane:Ethyl Acetate) | Notes |
| This compound | 7:3 to 1:1 gradient | The desired product is moderately polar. | |
| Indole (unreacted) | Less polar | 9:1 | Elutes first. |
| N-chloroacetyl-1H-indole | Less polar than C-acylated | 8:2 | Elutes before the C-5 isomer. |
| 2-Chloro-1-(1H-indol-3-yl)ethanone | Similar polarity to C-5 isomer | 7:3 to 1:1 | May co-elute or elute slightly before the C-5 isomer. Careful fractionation is needed. |
| Di-acylated indoles | More polar | 1:1 to 1:2 | Elute after the mono-acylated products. |
| Polymeric tar | Very polar or insoluble | Remains at the baseline or is insoluble | Should be removed by filtration before chromatography if possible. |
Visualizing Reaction Pathways
Main and Side Reaction Pathways
Caption: Reaction scheme showing the desired C-5 acylation and major side reactions.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- This guide is a compilation of established chemical principles and troubleshooting strategies. Specific protocols and mechanistic insights are supported by the following references.
-
Bautista, D., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(9), 1331–1334. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Padwa, A., et al. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. NIH Public Access. [Link]
-
Zhang, L.-R., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
El-Diwani, H., et al. (1992). Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]
-
Farkas, O., et al. (2001). A useful ring transformation route to novel thiazepino[7,6- b ]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5. ResearchGate. [Link]
-
Zhang, L., et al. (2010). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]12_33)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Chloro-1-(1H-indol-5-yl)ethanone by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(1H-indol-5-yl)ethanone is a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The chloroacetyl group attached to the 5-position of the indole ring provides a reactive handle for further molecular elaboration. Given its role as a key building block, unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development efforts.
This guide provides an in-depth technical overview of the validation of the structure of this compound using one of the most powerful and accessible analytical techniques in chemical research: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H NMR spectrum of this molecule, drawing comparisons with structurally related compounds to provide a robust framework for its identification.
Fundamental Principles: Interpreting the ¹H NMR Spectrum of an Acyl Indole
A ¹H NMR spectrum provides a wealth of information about the chemical structure of a molecule through three key parameters for each proton signal:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (lower ppm).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is due to the influence of neighboring protons, a phenomenon known as spin-spin coupling. The number of peaks in a split signal (n+1 rule for simple cases) reveals the number of adjacent, non-equivalent protons.
In the case of this compound, the electron-withdrawing chloroacetyl group at the C5 position is expected to have a significant deshielding effect on the protons of the benzene portion of the indole ring, particularly H4 and H6. The protons on the pyrrole ring (H2 and H3) and the methylene protons of the chloroacetyl group will also exhibit characteristic chemical shifts and multiplicities.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized, yet robust, protocol for the acquisition of a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Modern NMR spectrometers can also use the residual solvent peak as a reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Allow the sample to equilibrate to the probe's temperature (typically 25 °C).
-
Set the appropriate acquisition parameters, including:
-
Spectrometer Frequency: e.g., 400 or 500 MHz.
-
Spectral Width: Typically -2 to 12 ppm for a standard organic molecule.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is standard.
-
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.
3. Data Processing:
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Predictive ¹H NMR Spectral Analysis of this compound
Due to the limited availability of public experimental spectra for this compound, the following is a detailed predictive analysis based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | ~ 8.1-8.5 | Broad Singlet | - |
| H4 | ~ 8.0-8.2 | Doublet | ~1.5-2.0 (meta coupling to H6) |
| H6 | ~ 7.8-8.0 | Doublet of Doublets | ~8.5-9.0 (ortho coupling to H7), ~1.5-2.0 (meta coupling to H4) |
| H7 | ~ 7.3-7.5 | Doublet | ~8.5-9.0 (ortho coupling to H6) |
| H2 | ~ 7.2-7.4 | Triplet or Doublet of Doublets | ~2.5-3.0 (coupling to H3 and N-H) |
| H3 | ~ 6.5-6.7 | Triplet or Doublet of Doublets | ~2.5-3.0 (coupling to H2 and N-H) |
| -CH₂-Cl | ~ 4.7-4.9 | Singlet | - |
Justification for Predictions:
-
N-H Proton: The N-H proton of an indole ring typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly dependent on the solvent and concentration.
-
Protons of the Benzene Ring (H4, H6, H7): The chloroacetyl group at C5 is strongly electron-withdrawing, which will deshield the adjacent protons. H4 is expected to be the most downfield of the benzene ring protons, appearing as a doublet due to meta-coupling with H6. H6 will be a doublet of doublets due to ortho-coupling with H7 and meta-coupling with H4. H7 will be a doublet due to ortho-coupling with H6.
-
Protons of the Pyrrole Ring (H2, H3): These protons are generally found more upfield compared to the benzene ring protons in indoles. Their multiplicity can be complex due to coupling with each other and potentially with the N-H proton.
-
Methylene Protons (-CH₂-Cl): The methylene protons adjacent to a carbonyl group and a chlorine atom are expected to be significantly deshielded and appear as a singlet in the region of δ 4.7-4.9 ppm.
Comparative Analysis with Structurally Related Compounds
To further substantiate our predictions, a comparison with the experimental ¹H NMR data of indole-5-carboxaldehyde and the general characteristics of 5-chloro-indole derivatives is instructive.
| Compound | H4 (ppm) | H6 (ppm) | H7 (ppm) | Acyl Group Protons (ppm) |
| This compound (Predicted) | ~ 8.0-8.2 | ~ 7.8-8.0 | ~ 7.3-7.5 | ~ 4.7-4.9 (-CH₂Cl) |
| Indole-5-carboxaldehyde (Experimental) | ~ 8.2 | ~ 7.9 | ~ 7.5 | ~ 10.0 (-CHO) |
| 5-Chloro-indole (General) | ~ 7.6 | ~ 7.1-7.2 | ~ 7.2-7.4 | - |
This comparison highlights that the presence of an electron-withdrawing group at the 5-position consistently shifts the H4 and H6 protons downfield. The aldehyde proton in indole-5-carboxaldehyde is significantly further downfield due to its distinct chemical environment. The predicted chemical shifts for the indole ring protons of our target molecule are in good agreement with these trends.
Visualizing the Workflow and Structure-Spectrum Correlations
The following diagrams illustrate the process of structural validation and the expected proton relationships in this compound.
Caption: Predicted ¹H-¹H coupling in the indole ring.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The predicted spectrum reveals a unique set of signals with characteristic chemical shifts and coupling patterns that can be used to unambiguously confirm its identity. The strong deshielding effect of the 5-chloroacetyl substituent on the benzene ring protons, along with the distinct singlet of the methylene protons, provides a clear spectral fingerprint. By following a standardized experimental protocol and comparing the acquired data with the predictive analysis presented in this guide, researchers can confidently validate the structure of this important synthetic intermediate, ensuring the reliability of their subsequent scientific endeavors.
References
A Comparative Guide to Indole-Based Alkylating Agents: Profiling 2-Chloro-1-(1H-indol-5-yl)ethanone
Introduction: The Enduring Relevance of Alkylating Agents in Drug Discovery
Alkylating agents represent one of the earliest and most foundational classes of anticancer therapeutics.[1][2] Their mechanism of action, fundamentally, involves the formation of a covalent bond with nucleophilic sites on biological macromolecules.[2] This alkylation event, particularly on the DNA of rapidly proliferating cancer cells, disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). While the archetypal nitrogen mustards and nitrosoureas have been clinical mainstays for decades, the field of medicinal chemistry continues to pursue novel alkylating scaffolds with improved selectivity and therapeutic windows.[1][2]
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[3][4] Its unique electronic and steric properties make it an attractive starting point for the design of new therapeutic agents, including those with potential anticancer activity.[3][4] This guide focuses on a specific indole-containing compound, 2-Chloro-1-(1H-indol-5-yl)ethanone , situating it within the broader context of alkylating agents and exploring its potential as a reactive building block for drug development. We will dissect its chemical nature, compare it to other alkylating agents, and provide the experimental frameworks necessary for its evaluation.
Section 1: The α-Haloketone Warhead: A Primer on Reactivity
This compound belongs to the α-haloketone class of compounds.[5][6] This functional group is characterized by a halogen atom positioned on the carbon atom immediately adjacent (the α-position) to a carbonyl group.[6] This arrangement confers significant and predictable reactivity.
The high reactivity of α-haloketones stems from two key electronic features:
-
Inductive Effect: The electronegative halogen and carbonyl oxygen atoms withdraw electron density from the α-carbon, making it highly electrophilic and susceptible to attack by nucleophiles.
-
Neighboring Group Participation: The carbonyl group can stabilize the transition state of a nucleophilic substitution reaction.
This inherent reactivity makes α-haloketones powerful alkylating agents.[6] They readily participate in SN2 reactions with a variety of nucleophiles, including the nitrogen, sulfur, and oxygen atoms found in biological molecules like DNA bases (e.g., the N7 of guanine) and amino acid residues (e.g., cysteine, histidine). It is this covalent modification of critical cellular components that forms the basis of their biological activity. Illustrating their heightened reactivity, chloroacetone reacts with potassium iodide in acetone 36,000 times faster than 1-chloropropane.[6]
Caption: General Sₙ2 mechanism for an α-haloketone.
Section 2: Profile of this compound
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈ClNO
-
Core Components:
-
An indole ring system , a bicyclic aromatic heterocycle that provides a scaffold for biological interactions.
-
An ethanone linker , which presents the carbonyl group.
-
A chloro group at the α-position, serving as the leaving group during alkylation.
-
The combination of the biologically significant indole scaffold with the reactive α-chloroketone "warhead" makes this molecule a compelling candidate for investigation in drug discovery programs, particularly in oncology.[3][7]
Section 3: A Comparative Landscape of Alkylating Agents
To understand the potential of this compound, it must be compared with established agents.
Comparison with Other α-Haloketones
Classic α-haloketones like phenacyl bromide and chloroacetone are primarily used as synthetic intermediates due to their high reactivity and lack of cellular specificity.[5][6] The key differentiator for this compound is the indole moiety. Unlike a simple phenyl ring, the indole scaffold can engage in specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets like enzyme active sites or DNA grooves, potentially guiding the alkylating warhead to a specific location and improving its therapeutic index.
Comparison with Classical Chemotherapeutics
Traditional alkylating agents like nitrogen mustards (e.g., Chlorambucil) and nitrosoureas are potent but often associated with significant side effects due to their non-specific reactivity with healthy cells.[1]
| Agent Class | Representative Drug | Mechanism | Key Feature |
| α-Haloketone (Indole) | This compound | Direct SN2 Alkylation | Indole scaffold may confer target specificity. |
| Nitrogen Mustard | Chlorambucil | Forms reactive aziridinium ion, cross-links DNA.[2] | Potent, but can be non-specific. |
| Nitrosourea | Carmustine | Alkylates DNA and carbamoylates proteins. | Can cross the blood-brain barrier. |
| Triazene | Temozolomide | Prodrug, methylates DNA.[2] | CNS penetration, used for gliomas.[2] |
The hypothesis for an agent like this compound is that the indole portion could act as a "homing device," directing the molecule to cancer cells that have a particular affinity for indole-like structures, thereby localizing the alkylating event and potentially sparing healthy tissue.
Section 4: Experimental Data and Performance Metrics
While specific experimental data for the alkylating activity of this compound is not widely published, we can compile relevant cytotoxicity data for other indole-based compounds to provide a benchmark for the potential efficacy of this scaffold.
Table 1: Comparative Cytotoxicity of Selected Indole Derivatives and Alkylating Agents
| Compound/Derivative | Cancer Cell Line | Assay Type | Measured Potency (IC₅₀/EC₅₀) | Reference |
| Indole-tethered chromene (4c) | Tubulin Target | Binding Affinity | -6.4 kcal/mol (Binding Energy) | [8] |
| Indole-tethered chromene (4d) | Tubulin Target | Binding Affinity | - | [8] |
| (Thiophen-2-yl)-1H-indole (4g) | HCT-116 (Colon) | MTT Assay | 7.1 ± 0.07 µM | [9] |
| (Thiophen-2-yl)-1H-indole (4a) | HCT-116 (Colon) | MTT Assay | 10.5 ± 0.07 µM | [9] |
| Indole Schiff Base (Compound 1) | AMJ13 (Breast) | Cytotoxicity | Active at 10 µg/ml | [10] |
| 1-(1H-indol-1-yl)ethanone deriv. (32h) | CBP Bromodomain | AlphaScreen | 0.037 µM | [11] |
| Miltefosine (Positive Control) | Leishmania donovani | - | 1.03 µM | [12] |
This table demonstrates the broad biological activity of the indole scaffold. The cytotoxicity of this compound would need to be empirically determined but is expected to be significant due to its alkylating moiety.
Section 5: Methodologies for Evaluation
To properly characterize this compound and its derivatives, a series of standardized experiments are required.
Protocol 1: General Synthesis of 2-Chloro-1-(aryl)ethanones
This protocol is adapted from established methods for the α-chlorination of acetophenones.[5]
Objective: To synthesize an α-chloro-aryl-ethanone from the corresponding aryl-acetophenone.
Materials:
-
Aryl-acetophenone (e.g., 1-(1H-indol-5-yl)ethanone) (1.0 mmol)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 mmol)
-
Methanol (5 mL)
-
Ethyl acetate/Dichloromethane (1:1, 10 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the starting aryl-acetophenone (1.0 mmol) in the methanol and ethyl acetate/dichloromethane solvent mixture in the round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add sulfuryl chloride (1.1 mmol) dropwise to the stirred mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purify the product via column chromatography or recrystallization as needed.
Caption: Workflow for α-chloroketone synthesis.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion and Future Directions
This compound represents a compelling molecular entity at the intersection of two important chemical classes: the biologically privileged indole scaffold and the reactive α-haloketone warhead. While its direct alkylating potential and cytotoxicity require empirical validation, its structure provides a rational basis for its investigation as a precursor to novel therapeutic agents.
The true value of this compound likely lies in its utility as a versatile synthetic intermediate.[5] The reactive chloroacetyl group can be readily displaced by various nucleophiles to generate a library of more complex indole derivatives. This allows for the exploration of structure-activity relationships, where the indole core is maintained for target recognition while the appended moiety is varied to modulate potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening such derivatives against a panel of cancer cell lines to unlock the full potential of this promising chemical scaffold.
References
- Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications.
- 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis. chemicalbook.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
- Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. ResearchGate.
- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists.
- CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Chemsrc.
- Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed.
- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.
- Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
- Antitumor activity of sequence‐specific alkylating agents: Pyrolle‐imidazole CBI conjugates with indole linker. PMC - NIH.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC - NIH.
- 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Liv Hospital.
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry.
- Synthesis and molecular modeling studies of indole-based antitumor agents. RSC Publishing.
- Synthetic Access to Aromatic α-Haloketones. MDPI.
- (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one. ResearchGate.
- α-Halo ketone. Wikipedia.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone | 1263378-88-6 | NAC37888. Biosynth.
- α-halo ketones – Knowledge and References. Taylor & Francis.
- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI.
- Alkylating Agents. Oncohema Key.
- Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. PubMed.
Sources
- 1. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 11. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationships of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The CREB-binding protein (CBP) and its close homolog, E1A-associated p300 protein (EP300), are crucial coactivators in gene transcription. Their bromodomains, which recognize acetylated lysine residues on histones and other proteins, have emerged as attractive therapeutic targets for a range of diseases, including cancer and inflammatory conditions.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 1-(1H-indol-1-yl)ethanone derivatives that have been identified and optimized as potent inhibitors of the CBP/EP300 bromodomains. We will delve into the synthetic rationale, compare the inhibitory activities of various analogs, and provide detailed experimental protocols to support further research and development in this area.
The 1-(1H-indol-1-yl)ethanone Scaffold: A Promising Starting Point
The indole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[2] The 1-(1H-indol-1-yl)ethanone framework, in particular, has proven to be a versatile starting point for the development of CBP/EP300 bromodomain inhibitors.[1] Initial fragment-based virtual screening identified this scaffold as a promising candidate, and subsequent optimization has led to the development of highly potent and selective inhibitors.[1]
A key aspect of the development of these inhibitors is the understanding of their binding mode within the CBP bromodomain. A co-crystal structure of an early inhibitor, compound 22e , in complex with the CBP bromodomain has provided invaluable insights for further structural optimization.[1] This structural information serves as a foundational element for the rational design of more potent analogs.
Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives
The synthesis of the 1-(1H-indol-1-yl)ethanone derivatives generally follows a convergent approach, allowing for the facile introduction of diversity at key positions of the indole scaffold. A representative synthetic scheme is outlined below. The core indole structure is typically functionalized at various positions to explore the SAR.
Caption: General synthetic workflow for 1-(1H-indol-1-yl)ethanone derivatives.
Structure-Activity Relationship (SAR) Analysis
The SAR of the 1-(1H-indol-1-yl)ethanone series has been systematically explored by modifying various positions of the indole ring and the acetyl group. The following table summarizes the key findings from these studies, with inhibitory activity determined by the AlphaScreen assay.
| Compound | R1 | R2 | R3 | R4 | CBP IC50 (μM) |
| 22e | H | H | H | H | >50 |
| 32a | 4-F-Ph | H | H | H | 0.25 |
| 32d | 4-CN-Ph | H | H | H | 0.12 |
| 32h | 4-Pyridyl | H | H | H | 0.037 |
| 32j | 3-Pyridyl | H | H | H | 0.055 |
| SGC-CBP30 | - | - | - | - | 0.078 (in-house) |
| (Data sourced from Xiang et al., Eur J Med Chem, 2018)[1] |
From this data, several key SAR trends can be elucidated:
-
Substitution at the Indole N1-acetyl group is crucial for activity. The unsubstituted parent compound 22e is inactive, highlighting the importance of modifications at this position for engaging with the CBP bromodomain.
-
Aromatic substitutions at the N1-acetyl position significantly enhance potency. Introducing phenyl and pyridyl groups leads to a dramatic increase in inhibitory activity.
-
The position of the nitrogen in the pyridyl ring influences activity. A 4-pyridyl substitution (32h ) is more potent than a 3-pyridyl substitution (32j ), suggesting specific interactions within the binding pocket. Compound 32h was found to be approximately two times more potent than the known CBP bromodomain inhibitor SGC-CBP30.[1]
Caption: Key structure-activity relationship trends for 1-(1H-indol-1-yl)ethanone derivatives.
In Vitro Biological Evaluation
The inhibitory effects of these compounds extend beyond biochemical assays. The ester derivative of the potent inhibitor 32h , compound 29h , has demonstrated significant activity in cellular models of prostate cancer.[1] This compound effectively inhibits the growth of several prostate cancer cell lines, including LNCaP, 22Rv1, and the LNCaP-derived C4-2B line.[1] Furthermore, compound 29h was shown to suppress the mRNA expression of the full-length androgen receptor (AR-FL) and AR target genes in LNCaP cells.[1] It also reduced the expression of prostate-specific antigen (PSA), a key biomarker for prostate cancer.[1] These findings position compound 29h as a promising lead for the development of new treatments for castration-resistant prostate cancer.[1]
Experimental Protocols
To ensure scientific integrity and enable the replication and extension of these findings, detailed experimental protocols are provided below.
General Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives
This protocol is a representative example for the synthesis of the N1-substituted derivatives.
Materials:
-
Substituted indole
-
2-Bromo-1-(substituted)ethan-1-one
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the substituted indole in DMF, add K2CO3.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 2-bromo-1-(substituted)ethan-1-one to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(1H-indol-1-yl)ethanone derivative.
CBP Bromodomain Inhibitor Screening: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of the inhibitors to the CBP bromodomain.[3][4]
Materials:
-
His-tagged CBP bromodomain protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
Test compounds
Procedure:
-
Add the His-tagged CBP bromodomain protein and the biotinylated histone H4 peptide to the wells of a 384-well plate containing the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add the Streptavidin-coated Donor beads and the anti-His antibody-conjugated Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 values from the resulting dose-response curves.
Caption: Step-by-step workflow for the AlphaScreen assay.
Cell Growth Inhibition Assay
The effect of the compounds on the proliferation of prostate cancer cell lines can be assessed using a standard MTT or similar cell viability assay.[5]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed the prostate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Conclusion
The 1-(1H-indol-1-yl)ethanone scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of the CBP/EP300 bromodomains. The SAR studies have clearly demonstrated the critical role of substitutions at the N1-acetyl position, with aromatic moieties significantly enhancing inhibitory activity. The lead compound 29h , an ester derivative of the highly potent 32h , exhibits promising anti-proliferative effects in prostate cancer cell lines, underscoring the therapeutic potential of this chemical series.[1] The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize these promising compounds in the quest for novel cancer therapeutics.
References
-
Xiang, Q., Wang, C., Zhang, Y., Xue, X., Song, M., Zhang, C., ... & Ding, K. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 150, 841-855. [Link]
-
Xiang, Q., Wang, C., Zhang, Y., Xue, X., Song, M., Zhang, C., ... & Ding, K. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]
-
Shukla, S., Khan, S. I., Zafaryab, M., & Rizvi, S. J. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]
-
Kumar, A., & Kumar, R. (2019). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publisher. [Link]
-
Qiu, P., Zuo, Z., & Jiang, Y. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Foghorn Therapeutics. (2024). The Discovery and Characterization of Selective CBP and EP300 Degraders. Foghorn Therapeutics. [Link]
-
Somervaille, T. C. P., Spencer, G. J., & Heidenreich, O. (2023). Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies. PubMed. [Link]
-
ResearchGate. (n.d.). Indole derivatives having COX-2 inhibitory activity. ResearchGate. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Li, J. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. [Link]
-
Reaction Biology. (n.d.). BRD1 Bromodomain Assay Service (AlphaScreen). Reaction Biology. [Link]
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]
-
Abdulghani, J., & El-Deiry, W. S. (1994). Growth inhibition of human prostatic carcinoma cell lines by serotonin antagonists. PubMed. [Link]
-
Bouyahya, A., Abrini, J., Et-Touys, A., Bakri, Y., & Dakka, N. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. [Link]
-
Philpott, M., & Yosief, T. (2014). A bead-based proximity assay for BRD4 ligand discovery. PMC. [Link]
-
Al-Ostath, A., Al-Amer, A., & Al-Qerem, W. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Kim, J., & Lee, J. (2023). Inhibition of GLI Transcriptional Activity and Prostate Cancer Cell Growth and Proliferation by DAX1. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
-
Li, L., Li, J., & Wang, Y. (2017). Inhibition of prostate cancer cell growth in vivo with short hairpin RNA targeting SATB1. NIH. [Link]
-
BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Der Pharma Chemica. (n.d.). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica. [Link]
-
Festuccia, C., Gravina, G. L., & D'Alessandro, A. M. (2013). Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel. PMC. [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]
-
Halade, G. V., & Rahman, A. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC. [Link]
-
ResearchGate. (n.d.). Cell growth inhibition rate curve. ResearchGate. [Link]
-
Wuest, F., & Wuest, M. (2014). 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Advances. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Xu, Y., Wang, C., & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. PubMed. [Link]
-
ResearchGate. (2008). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. [Link]
Sources
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Chiral Separation of 2-Chloro-1-(1H-indol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the stereochemistry of a pharmaceutical compound is not a mere academic detail but a critical determinant of its efficacy and safety. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The 2-Chloro-1-(1H-indol-5-yl)ethanone core and its derivatives represent a significant scaffold in medicinal chemistry, frequently appearing in the development of novel therapeutic agents. Consequently, the ability to resolve and quantify the enantiomers of these chiral intermediates is paramount.
This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the chiral separation of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography. Drawing upon established principles and field-proven insights, we will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your research and development endeavors.
The Imperative of Chiral Purity in Indole-Based Intermediates
The indole nucleus is a privileged structure in drug design, and its derivatives, such as this compound, are valuable chiral building blocks.[1][2] The presence of a stereocenter, typically at the carbon bearing the chloro group upon reduction of the ketone, necessitates a robust strategy for enantiomeric separation. The differential interaction of enantiomers with biological targets underscores the need for enantiopure compounds in preclinical and clinical studies to elucidate the true therapeutic potential and risk profile of a new chemical entity.
A Comparative Overview of Chiral Separation Technologies
The choice of a chiral separation technique is a strategic decision influenced by factors such as the scale of the separation (analytical vs. preparative), the required throughput, and environmental considerations. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative.[3][4] For large-scale production of single enantiomers, Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient solution.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Simulated Moving Bed (SMB) |
| Primary Application | Analytical and preparative scale separations. | Analytical and preparative scale, high-throughput screening. | Large-scale preparative separations. |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol), aqueous buffers. | Supercritical CO2 with organic co-solvents (e.g., methanol, ethanol). | Similar to HPLC, but optimized for continuous operation. |
| Speed | Moderate to long run times. | 3 to 5 times faster than HPLC.[4] | Continuous process, high productivity. |
| Solvent Consumption | High, especially in normal phase. | Significantly lower organic solvent consumption. | Lower solvent consumption per unit of product compared to batch preparative HPLC. |
| Environmental Impact | Higher, due to organic solvent usage. | Lower ("Green" chemistry). | Lower for large quantities. |
| Cost | Established and widely available instrumentation. | Higher initial instrument cost. | High capital investment. |
| Scalability | Good for analytical to preparative scale. | Excellent for analytical to preparative scale. | Designed for large-scale production. |
The Cornerstone of Chiral Recognition: Polysaccharide-Based Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). For the separation of a broad range of chiral compounds, including indole derivatives, polysaccharide-based CSPs are the undisputed industry standard.[5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a remarkable breadth of enantioselectivity.
The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, π-π stacking (particularly relevant for the indole ring), and steric hindrance. The specific derivative of the polysaccharide (e.g., tris(3,5-dimethylphenyl)carbamate, tris(3-chloro-4-methylphenyl)carbamate) creates a unique chiral environment, and screening a small library of these columns is a highly effective strategy for method development.[5]
In-Depth Analysis of Separation Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC remains a robust and versatile technique for the chiral separation of this compound derivatives.[6] It offers a wide range of stationary and mobile phases, providing a high degree of flexibility in method development.
Causality in Method Development:
-
Stationary Phase Selection: For indole-containing compounds, polysaccharide-based CSPs are the primary choice. A screening of columns with different polysaccharide backbones (cellulose vs. amylose) and various carbamate derivatives is recommended to find the optimal selectivity.
-
Mobile Phase Optimization: In normal phase mode, a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is critical in controlling retention and resolution. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape, while for acidic compounds, an acid (e.g., trifluoroacetic acid) may be beneficial.[7] Reversed-phase and polar organic modes are also viable options, especially when interfacing with mass spectrometry.[8]
Illustrative Experimental Data (Hypothetical for a 2-Chloro-1-(1H-indol-5-yl)ethanol derivative):
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 12.3 min |
| Retention Time (Enantiomer 2) | 10.2 min | 15.1 min |
| Resolution (Rs) | 2.1 | 2.5 |
Supercritical Fluid Chromatography (SFC)
SFC has gained significant traction as a powerful alternative to HPLC for chiral separations, offering substantial advantages in speed and environmental sustainability.[4][9] The use of supercritical CO2 as the main mobile phase component, with its low viscosity and high diffusivity, allows for much faster separations without a significant loss of efficiency.
Causality in Method Development:
-
The SFC Advantage: The properties of supercritical CO2 enable higher flow rates and faster column equilibration, leading to a significant increase in throughput.[10] This is particularly advantageous in a drug discovery setting where rapid screening of many compounds is required.
-
Co-solvent Selection: An organic modifier, or co-solvent (typically an alcohol like methanol or ethanol), is added to the supercritical CO2 to modulate the mobile phase strength and achieve the desired retention and selectivity. The choice and percentage of the co-solvent are critical parameters for optimization.
-
Complementary Selectivity: The chiral recognition mechanisms in SFC can differ from those in HPLC, even on the same CSP.[4] This can lead to different elution orders or improved resolution for certain compounds, making SFC a complementary technique to HPLC.
Illustrative Experimental Data (Hypothetical for a 2-Chloro-1-(1H-indol-5-yl)ethanol derivative):
| Parameter | Condition 1 |
| Column | CHIRALPAK® AD-3 |
| Mobile Phase | CO2 / Methanol (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 2.8 min |
| Retention Time (Enantiomer 2) | 3.5 min |
| Resolution (Rs) | 2.3 |
Simulated Moving Bed (SMB) Chromatography
For the large-scale production of a single enantiomer of a this compound derivative, SMB chromatography stands out as a highly efficient continuous separation process. Unlike batch preparative chromatography, SMB simulates the counter-current movement of the stationary phase, leading to higher productivity and lower solvent consumption.
Causality in Process Design:
-
Continuous Process: The continuous nature of SMB allows for a significant reduction in the amount of stationary phase and solvent required to produce a given amount of pure enantiomer compared to batch preparative HPLC.
-
Binary Separation: SMB is ideally suited for the separation of a binary mixture, such as a pair of enantiomers. The process yields two product streams: the raffinate, containing the less strongly adsorbed enantiomer, and the extract, containing the more strongly adsorbed enantiomer.
-
Process Optimization: The operation of an SMB system is more complex than batch chromatography and requires careful optimization of several parameters, including the flow rates of the eluent, feed, extract, and raffinate, as well as the switching time of the valves.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a 2-Chloro-1-(1H-indol-5-yl)ethanol Derivative
-
Column Screening:
-
Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase.
-
Screen a set of polysaccharide-based chiral columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H, CHIRALPAK® IA, CHIRALCEL® OJ-H).
-
Use a generic screening gradient with a mobile phase of n-Hexane and Isopropanol.
-
-
Mobile Phase Optimization:
-
Once a column providing initial separation is identified, optimize the isocratic mobile phase composition by varying the percentage of the alcohol modifier to achieve a resolution (Rs) of >1.5.
-
If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for basic compounds).
-
-
Flow Rate and Temperature Adjustment:
-
Adjust the flow rate to optimize the analysis time while maintaining resolution.
-
Investigate the effect of temperature. Lower temperatures often increase selectivity but may also increase analysis time and backpressure.
-
Protocol 2: Chiral SFC Method Development
-
Initial Screening:
-
Dissolve the sample in an appropriate alcohol (e.g., methanol or ethanol).
-
Screen a set of SFC-compatible chiral columns (e.g., CHIRALPAK® AD-3, IC-3, etc.).
-
Use a generic screening gradient with CO2 and methanol as the mobile phase.
-
-
Co-solvent Optimization:
-
For the column showing the best initial separation, optimize the isocratic co-solvent percentage to achieve the desired resolution and retention time.
-
Screen different alcohol co-solvents (methanol, ethanol, isopropanol) as they can offer different selectivities.
-
-
Backpressure and Temperature Optimization:
-
Optimize the backpressure (typically between 100 and 200 bar) to ensure the mobile phase remains in a supercritical state and to fine-tune selectivity.
-
Vary the column temperature (typically between 25 and 40 °C) to improve peak shape and resolution.
-
Visualizing the Workflow
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Fast enantioseparation of indole phytoalexins in additive free supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. afmps.be [afmps.be]
A Comparative Guide to the Biological Activities of 2-Chloro-1-(1H-indol-5-yl)ethanone Analogs for Researchers and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Its unique aromatic and hydrogen-bonding characteristics allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutic agents.[1] Within this vast chemical space, compounds centered around the 1-(1H-indol-5-yl)ethanone core have emerged as a promising area of investigation. The introduction of a chloroacetyl group at the 5-position of the indole ring, as seen in "2-Chloro-1-(1H-indol-5-yl)ethanone," provides a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide offers a comparative analysis of the biological activities of analogs of this core structure, drawing upon experimental data from related indole derivatives to provide insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents.
The Versatile Indole Scaffold: A Foundation for Diverse Biological Activities
The indole ring system is a key structural component in many biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its derivatives have been extensively studied and have shown a broad spectrum of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The substitution pattern on the indole ring plays a crucial role in determining the specific biological activity and potency of the resulting compounds. For instance, modifications at the N1, C2, C3, and C5 positions have been shown to significantly influence the therapeutic potential of indole-based molecules.
This guide will delve into the comparative biological activities of analogs of "this compound," a key intermediate for the synthesis of a variety of heterocyclic compounds. While direct comparative studies on a comprehensive series of its analogs are emerging, we can infer valuable SAR insights from closely related substituted indole derivatives.
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents has led to the exploration of various indole-containing molecules. Derivatives of the 1-(1H-indol-yl)ethanone scaffold have shown promise as inhibitors of key cellular processes involved in cancer progression.
Comparative Cytotoxicity of Indole Chalcone Analogs
A study on a series of 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives, which are structurally related to our core compound, provides valuable insights into their anticancer potential.[4] The in-vitro anticancer activity of these compounds was evaluated against human colorectal carcinoma (HCT-116) cells using the MTT assay. The results, summarized in the table below, highlight the importance of the substitution pattern on both the indole ring and the phenyl ring for cytotoxic activity.
| Compound ID | 5-Indole Substituent | p-Phenyl Substituent | IC50 (µM) against HCT-116 cells |
| SBS1 | -H | -H | 553.94 |
| SBS2 | -H | -Cl | 34.19 |
| SBS3 | -Br | -H | 10.70 |
| SBS4 | -Br | -Cl | 11.20 |
| SBS5 | -NO2 | -H | 23.44 |
| SBS6 | -NO2 | -Cl | 14.80 |
| SBS7 | -NO2 | -NO2 | 19.98 |
| Data sourced from a study on indole substituted chalcone compounds.[4] |
From this data, several structure-activity relationships can be deduced:
-
Substitution on the Indole Ring: The presence of a substituent at the 5-position of the indole ring significantly enhances anticancer activity compared to the unsubstituted analog (SBS1). A bromine substituent (SBS3 and SBS4) appears to be particularly effective in increasing cytotoxicity.
-
Substitution on the Phenyl Ring: The addition of a chloro or nitro group at the para-position of the phenyl ring generally leads to increased potency. For example, SBS2 (-Cl) is significantly more active than SBS1 (-H).
These findings suggest that for analogs of "this compound," modifications at the 5-position of the indole ring and on appended aromatic moieties are likely to be critical determinants of their anticancer efficacy.
Potential as Kinase Inhibitors
Indole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][5] For instance, some 2-indolinone derivatives are potent inhibitors of receptor tyrosine kinases (RTKs).[1] While the specific kinase inhibitory profile of "this compound" analogs is yet to be fully elucidated, their structural similarity to known kinase inhibitors suggests this as a plausible mechanism of action.
Below is a hypothetical signaling pathway that could be targeted by these compounds, based on the known mechanisms of related indole derivatives.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a key research focus. Indole derivatives have a long history in this area, with indomethacin being a well-known non-steroidal anti-inflammatory drug (NSAID).[6]
Cyclooxygenase (COX) Inhibition
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. A study of 1-(1H-indol-1-yl)ethanone derivatives as COX-2 inhibitors has demonstrated the potential of this scaffold in modulating the inflammatory response.[6] The research highlighted that specific substitutions on the indole and attached phenyl rings could lead to potent anti-inflammatory and analgesic effects. While this study focused on a different isomer, it underscores the potential of the 1-(1H-indol-yl)ethanone core in designing new anti-inflammatory agents. It is plausible that analogs of "this compound" could also exhibit COX inhibitory activity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The indole scaffold has been identified as a promising starting point for the development of such compounds.[3][7]
Structure-Activity Relationship in Antimicrobial Indole Derivatives
Studies on various substituted indole derivatives have revealed key structural features that contribute to their antimicrobial properties. For instance, the nature of substituents on both the benzene and pyrrole rings of the indole system has been shown to influence the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[3] The presence of halogen atoms and other electron-withdrawing groups can enhance antimicrobial activity. This suggests that the chloro group in "this compound" may contribute favorably to its potential antimicrobial profile. Further derivatization of this core structure could lead to the identification of potent antimicrobial candidates.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While direct comparative data on a wide range of its analogs is still being gathered, the analysis of structurally related indole derivatives provides a strong rationale for its further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of "this compound" analogs. Key areas of exploration should include:
-
Substitution at the 2-position: The chloroacetyl group can be readily displaced by various nucleophiles to introduce a wide range of functionalities.
-
Modification of the indole ring: Substitution at the N1, C2, C3, and other positions of the indole nucleus can be explored to fine-tune the biological activity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent analogs will be crucial for their further development.
By leveraging the insights from existing research on related indole compounds and conducting rigorous preclinical studies, the therapeutic potential of this promising class of molecules can be fully realized.
References
- Giles, D., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-62.
- Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01).
- He, S., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 104-120.
- Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584.
- Yamashkin, S. A., et al. (2022). Synthesis and antimicrobial activity of N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates substituted in the pyrrole ring. Russian Chemical Bulletin, 71(5), 1043-1049.
- Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity.
- Wang, D., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Journal of Medicinal Chemistry, 61(9), 4043-4056.
- Musumeci, F., et al. (2015). 1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Molecules, 20(12), 22006-22021.
- Li, Y., et al. (2019). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 9(28), 15951-15965.
- Chowdhury, M. A., et al. (2019). Design, Synthesis and Evaluation of New Indolylpyrimidylpiperazines for Gastrointestinal Cancer Therapy. Molecules, 24(20), 3661.
- Zhang, Y., et al. (2018). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 23(11), 2968.
- Ukrpromzovnishservis. (2017). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 22(12), 2125.
- Li, H., et al. (2017). Identification and Preliminary Structure-Activity Relationships of 1-Indanone Derivatives as Novel indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3121-3126.
- Educational Administration. (2024). Synthesis And Antimicrobial Activity Of Some New2- (Substituted1H-Indol-2-Yl)-5-Phenyl-1,3,4-Thiadiazole Derivatives.
- Chemsrc. (2025). 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Chemsrc.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127953.
- Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.
- Sun, L., et al. (2003). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 68(23), 8845-8854.
- Al-Warhi, T., et al. (2023).
- Qi, X. M., et al. (2007). The Cytotoxicity of Lingshuiol: A Comparative Study With Amphidinol 2 on Membrane Permeabilizing Activities. Toxicon, 50(2), 278-282.
Sources
- 1. growingscience.com [growingscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and antimicrobial activity of N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates substituted in the pyrrole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kuey.net [kuey.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
